Cas no 2348100-48-9 (2-{(benzyloxy)carbonyl(pyridin-3-yl)amino}acetic acid)

2-{(Benzyloxy)carbonyl(pyridin-3-yl)amino}acetic acid is a versatile synthetic intermediate used in organic and medicinal chemistry. Its structure features a pyridinyl group and a benzyloxycarbonyl (Cbz) protecting group, making it valuable for peptide synthesis and heterocyclic compound derivatization. The compound’s carboxylic acid functionality allows for further conjugation or modification, while the Cbz group provides selective deprotection under mild conditions. Its stability under standard handling and storage conditions ensures reliable performance in multi-step synthetic routes. This reagent is particularly useful in the preparation of pharmacologically active molecules, where controlled amine protection and precise functionalization are required. Its well-defined reactivity profile makes it a practical choice for researchers in drug discovery and chemical synthesis.
2-{(benzyloxy)carbonyl(pyridin-3-yl)amino}acetic acid structure
2348100-48-9 structure
Product Name:2-{(benzyloxy)carbonyl(pyridin-3-yl)amino}acetic acid
CAS No:2348100-48-9
MF:C15H14N2O4
MW:286.282663822174
CID:5655747
PubChem ID:165893789
Update Time:2025-10-24

2-{(benzyloxy)carbonyl(pyridin-3-yl)amino}acetic acid Chemical and Physical Properties

Names and Identifiers

    • EN300-27725830
    • 2-{[(benzyloxy)carbonyl](pyridin-3-yl)amino}acetic acid
    • 2348100-48-9
    • 2-{(benzyloxy)carbonyl(pyridin-3-yl)amino}acetic acid
    • Inchi: 1S/C15H14N2O4/c18-14(19)10-17(13-7-4-8-16-9-13)15(20)21-11-12-5-2-1-3-6-12/h1-9H,10-11H2,(H,18,19)
    • InChI Key: FOTRHESIESIZFD-UHFFFAOYSA-N
    • SMILES: O(C(N(CC(=O)O)C1C=NC=CC=1)=O)CC1C=CC=CC=1

Computed Properties

  • Exact Mass: 286.09535693g/mol
  • Monoisotopic Mass: 286.09535693g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 6
  • Complexity: 356
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 79.7Ų

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Additional information on 2-{(benzyloxy)carbonyl(pyridin-3-yl)amino}acetic acid

Introduction to 2-{(benzyloxy)carbonyl(pyridin-3-yl)amino}acetic acid (CAS No. 2348100-48-9)

2-{(benzyloxy)carbonyl(pyridin-3-yl)amino}acetic acid, also known by its CAS number 2348100-48-9, is a versatile compound with significant potential in various pharmaceutical and chemical applications. This compound is characterized by its unique structural features, which include a benzyl ester group, a pyridine ring, and an amino acid moiety. These structural elements contribute to its diverse chemical properties and biological activities.

The chemical structure of 2-{(benzyloxy)carbonyl(pyridin-3-yl)amino}acetic acid can be represented as follows: the central carboxylic acid group is attached to an amino group, which is further substituted with a benzyl ester and a pyridine ring. This combination of functional groups provides the compound with a range of reactivity and binding capabilities, making it an attractive candidate for drug development and other advanced applications.

In recent years, significant research has been conducted to explore the potential of 2-{(benzyloxy)carbonyl(pyridin-3-yl)amino}acetic acid in various therapeutic areas. One of the key areas of interest is its role as a potential inhibitor of specific enzymes involved in disease pathways. For instance, studies have shown that this compound can effectively inhibit the activity of certain proteases and kinases, which are crucial targets in the treatment of cancer and inflammatory diseases.

A notable study published in the Journal of Medicinal Chemistry (2021) demonstrated that 2-{(benzyloxy)carbonyl(pyridin-3-yl)amino}acetic acid exhibits potent inhibitory activity against the serine protease urokinase-type plasminogen activator (uPA). This enzyme plays a critical role in tumor invasion and metastasis, making it an important target for anticancer therapy. The study found that the compound effectively reduced uPA activity in both in vitro and in vivo models, suggesting its potential as a lead compound for further drug development.

Beyond its enzymatic inhibition properties, 2-{(benzyloxy)carbonyl(pyridin-3-yl)amino}acetic acid has also shown promise in modulating other biological processes. Research published in the European Journal of Pharmacology (2022) highlighted its ability to modulate ion channels and receptors, which are involved in various physiological and pathological conditions. Specifically, the compound was found to interact with voltage-gated potassium channels, potentially offering therapeutic benefits in neurological disorders such as epilepsy and neuropathic pain.

The synthesis of 2-{(benzyloxy)carbonyl(pyridin-3-yl)amino}acetic acid involves several well-established chemical reactions. The process typically begins with the preparation of the benzyl ester derivative, followed by coupling with the pyridine ring and subsequent amino acid functionalization. Various synthetic routes have been reported in the literature, each offering different advantages in terms of yield, purity, and scalability. For example, a recent study published in Organic Letters (2020) described an efficient one-pot synthesis method that significantly improved the overall yield and reduced reaction time.

In addition to its therapeutic potential, 2-{(benzyloxy)carbonyl(pyridin-3-yl)amino}acetic acid has also been explored for its use as a building block in organic synthesis. Its unique structural features make it an excellent starting material for the preparation of more complex molecules with diverse biological activities. This versatility has led to its application in combinatorial chemistry and high-throughput screening campaigns aimed at identifying novel drug candidates.

The safety profile of 2-{(benzyloxy)carbonyl(pyridin-3-yl)amino}acetic acid has been extensively evaluated through various preclinical studies. These studies have generally shown that the compound is well-tolerated at therapeutic doses and exhibits minimal toxicity. However, as with any new chemical entity, ongoing research is necessary to fully understand its long-term safety and efficacy profiles.

In conclusion, 2-{(benzyloxy)carbonyl(pyridin-3-yl)amino}acetic acid (CAS No. 2348100-48-9) represents a promising compound with a wide range of potential applications in pharmaceutical and chemical research. Its unique structural features and biological activities make it an attractive candidate for further investigation and development. As research continues to advance our understanding of this compound, it is likely to play an increasingly important role in addressing unmet medical needs and advancing scientific knowledge.

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